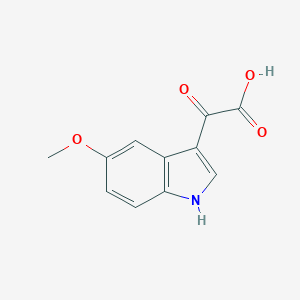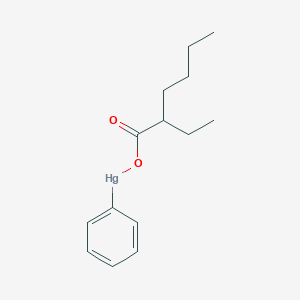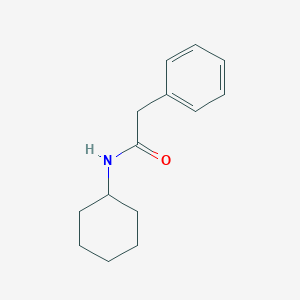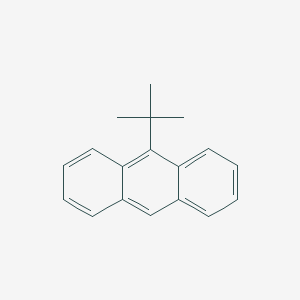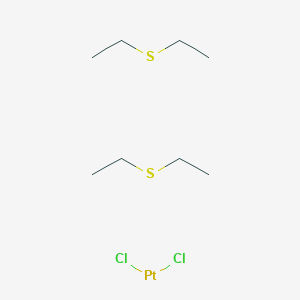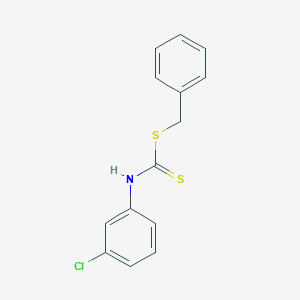
benzyl N-(3-chlorophenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-chlorophenyl)carbamodithioate, also known as BCDT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCDT is a carbamate derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of benzyl N-(3-chlorophenyl)carbamodithioate is primarily through the inhibition of acetylcholinesterase. benzyl N-(3-chlorophenyl)carbamodithioate binds to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can improve cognitive function and memory. benzyl N-(3-chlorophenyl)carbamodithioate also has antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
Biochemische Und Physiologische Effekte
Benzyl N-(3-chlorophenyl)carbamodithioate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate inhibits the activity of acetylcholinesterase in a dose-dependent manner. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-(3-chlorophenyl)carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been extensively studied. benzyl N-(3-chlorophenyl)carbamodithioate is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, benzyl N-(3-chlorophenyl)carbamodithioate has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. benzyl N-(3-chlorophenyl)carbamodithioate can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of benzyl N-(3-chlorophenyl)carbamodithioate. One potential direction is to investigate the efficacy of benzyl N-(3-chlorophenyl)carbamodithioate in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop new derivatives of benzyl N-(3-chlorophenyl)carbamodithioate that have improved solubility and efficacy. Additionally, further studies are needed to investigate the potential off-target effects of benzyl N-(3-chlorophenyl)carbamodithioate and to develop strategies to minimize these effects.
Synthesemethoden
Benzyl N-(3-chlorophenyl)carbamodithioate can be synthesized through various methods, including the reaction of benzyl isocyanate with 3-chlorophenylamine and carbon disulfide, and the reaction of benzyl chloride with 3-chlorophenylthiourea. The yield of benzyl N-(3-chlorophenyl)carbamodithioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(3-chlorophenyl)carbamodithioate has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. benzyl N-(3-chlorophenyl)carbamodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
13037-31-5 |
|---|---|
Produktname |
benzyl N-(3-chlorophenyl)carbamodithioate |
Molekularformel |
C14H12ClNS2 |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
benzyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C14H12ClNS2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
FOGXNUMIRYZQDB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
13037-31-5 |
Synonyme |
m-Chlorophenyldithiocarbamic acid benzyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



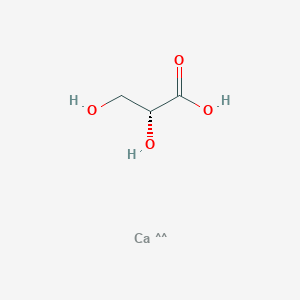
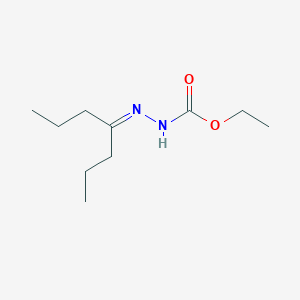
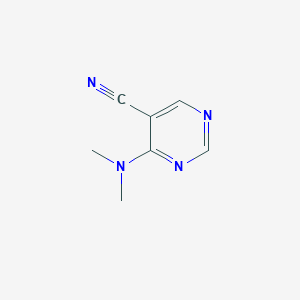

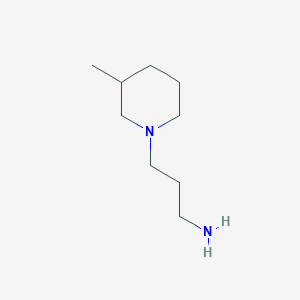
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)

